

An In-Depth Technical Guide to 5-Methylisatin: Nomenclature, Properties, and Biological Applications

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Methylisatin**, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and diverse biological activities, with a focus on its role as a scaffold for potential therapeutic agents.

Chemical Identity and Nomenclature

5-Methylisatin is a derivative of isatin, featuring a methyl group at the 5-position of the indole-2,3-dione core structure. Its systematic identification is crucial for researchers in the field.

Identifier	Value
CAS Number	608-05-9[1][2][3]
IUPAC Name	5-methyl-1H-indole-2,3-dione[2]
Molecular Formula	C ₉ H ₇ NO ₂ [1][2]
Molecular Weight	161.16 g/mol [3]
Synonyms	5-Methylindole-2,3-dione, 5-Methyl-2,3-indolinedione, NSC 9398[1][3][4]



Physicochemical Properties

Understanding the physicochemical properties of **5-Methylisatin** is fundamental for its application in experimental settings and for the design of new derivatives.

Property	Value	Source
Appearance	Yellow to orange crystalline solid	[1]
Melting Point	180-188 °C (decomposes)	[3]
Solubility	Soluble in methanol (25 mg/mL), ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water.	[1][3]
Molar Refractive Index	42.24	
Molar Volume	123.8 cm³/mol	
Polar Surface Area	46.2 Ų	
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	2	

Synthesis and Derivatization

5-Methylisatin can be synthesized through various methods, with the Sandmeyer isatin synthesis being a classical approach.[5] Furthermore, its core structure serves as a versatile starting material for the synthesis of a wide range of derivatives, particularly through condensation reactions at the C3-carbonyl group.

Experimental Protocol: General Synthesis of N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide Derivatives[9]

This protocol outlines a common method for synthesizing **5-Methylisatin**-based benzoylhydrazones, which have been investigated for their potential as CDK2 inhibitors.



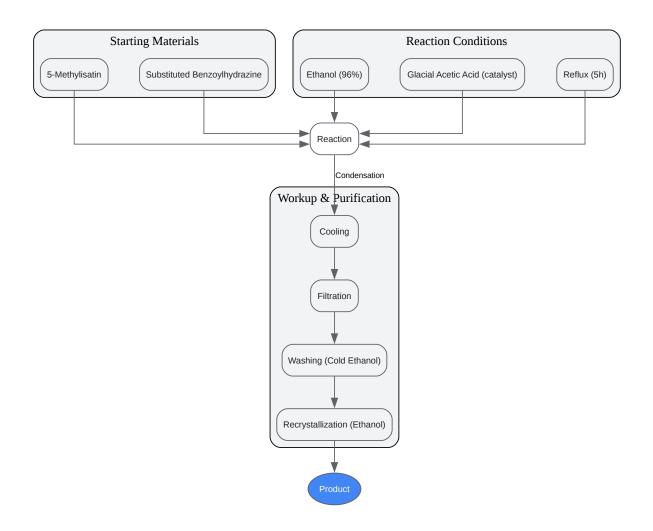
Materials:

- 5-Methylisatin (1 equivalent)
- Substituted benzoylhydrazine (1 equivalent)
- 96% Ethanol
- Glacial acetic acid (catalytic amount)

Procedure:

- To a solution of 5-Methylisatin (0.002 mol) in 50 mL of 96% ethanol, add an equimolar amount of the substituted benzoylhydrazine (0.002 mol).
- Add 3 drops of glacial acetic acid to the mixture to catalyze the reaction.
- Heat the reaction mixture under reflux for 5 hours.
- After the reflux period, cool the mixture to room temperature.
- Collect the resulting solid precipitate by filtration.
- Wash the collected solid with cold ethanol.
- Recrystallize the crude product from ethanol to obtain the purified N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivative.





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Caption: Workflow for the synthesis of **5-Methylisatin** derivatives.

Biological Activities and Therapeutic Potential

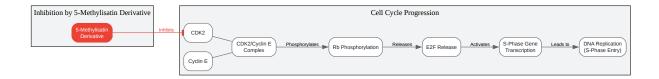


5-Methylisatin and its derivatives have garnered significant interest due to their broad spectrum of biological activities.[6] These compounds are being explored for their potential in treating various diseases, including cancer and microbial infections.

Anticancer Activity: CDK2 Inhibition

A promising area of research is the development of **5-Methylisatin** derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[7] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive therapeutic target.[8][9] Isatin-based compounds can bind to the ATP-binding site of CDK2, preventing its enzymatic activity and thereby inducing cell cycle arrest and apoptosis in cancer cells.[7][9]

Molecular docking studies have shown that **5-Methylisatin** derivatives can fit into the hydrophobic pocket of the CDK2 active site, forming hydrogen bonds with key amino acid residues such as GLU81 and LEU83.[7][8]



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Caption: Inhibition of the CDK2 signaling pathway by a **5-Methylisatin** derivative.

Antimicrobial Activity

Derivatives of **5-Methylisatin** have also demonstrated notable antimicrobial properties. Specifically, **5-methylisatin** thiocarbohydrazones have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.



Comp ound/S train	E. faecali s	B. subtili s	S. aureus	E. coli	K. pneum oniae	P. aerugi nosa	C. albica ns	A. niger
Derivati ve 2	64	>512	>512	>512	>512	>512	>512	>512

Note: Derivative 2, which contains two electron-donating methoxy groups, showed the most significant activity against Enterococcus faecalis.[10]

Experimental Protocol: Microdilution Method for MIC Determination[13]

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

Materials:

- Synthesized 5-Methylisatin derivatives
- Bacterial and fungal strains (e.g., E. faecalis, S. aureus, C. albicans)
- Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
- 96-well microtiter plates
- Sterile DMSO (for dissolving compounds)
- Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

- Prepare a stock solution of the **5-Methylisatin** derivative in DMSO.
- Perform serial two-fold dilutions of the compound in the appropriate broth directly in the wells of a 96-well plate.
- Prepare a standardized inoculum of each microbial strain.



- Add a standardized volume of the inoculum to each well containing the diluted compound.
- Include positive (broth + inoculum) and negative (broth only) controls.
- Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration
 of the compound that completely inhibits visible growth.

ADMET Profile of Derivatives

For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational studies on **5-methylisatin**-based benzoylhydrazides have provided initial insights into their drug-likeness.

Parameter	Value Range for Studied Derivatives	Reference Value
Molecular Weight (MW)	279.1 - 357.07 u	< 500 u
LogP	2.711 - 3.848	Acceptable Range
LogD	2.153 - 3.111	Optimal Range
Hydrogen Bond Donors (nHD)	< 5	Met Threshold
Hydrogen Bond Acceptors (nHA)	< 10	Met Threshold

Data from a study on **5-methylisatin**-based benzoylhydrazides as potential CDK2 inhibitors.[7]

Conclusion

5-Methylisatin is a valuable scaffold in medicinal chemistry, providing a foundation for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents through the inhibition of CDK2 and as antimicrobial agents against various pathogens. The synthetic accessibility and the possibility of fine-tuning the physicochemical and biological properties through derivatization make **5-Methylisatin** a compound of high interest for further research and drug development. This guide provides a



foundational understanding for scientists and researchers looking to explore the therapeutic applications of this versatile molecule.

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